N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide
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Overview
Description
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)-: is a bioactive chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- typically involves the reaction of o-anisamide with 5-(p-aminophenoxy)pentylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
o-Anisamide: A related compound with similar structural features.
p-Aminophenoxy compounds: Compounds containing the p-aminophenoxy group, which exhibit similar chemical properties.
Uniqueness
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research .
Properties
CAS No. |
109806-61-3 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O3/c1-23-18-8-4-3-7-17(18)19(22)21-13-5-2-6-14-24-16-11-9-15(20)10-12-16/h3-4,7-12H,2,5-6,13-14,20H2,1H3,(H,21,22) |
InChI Key |
BCMVMHPPDYXRGK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
109806-61-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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